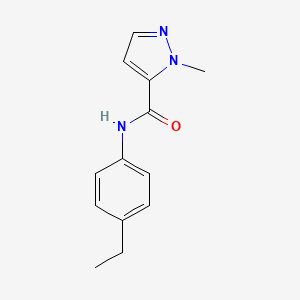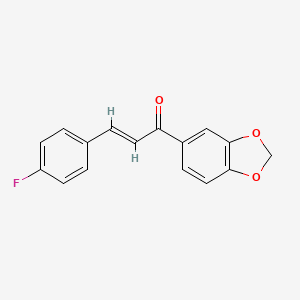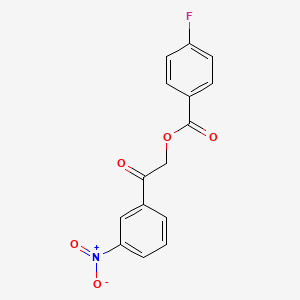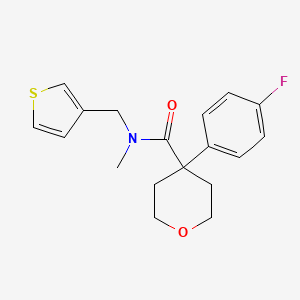
N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as "EMPC" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole derivative that has a unique chemical structure, which makes it a promising candidate for drug development, particularly in the treatment of cancer.
作用機序
The mechanism of action of EMPC involves the inhibition of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is increased in many types of cancer. EMPC inhibits AKT by binding to its active site and preventing its phosphorylation, which is necessary for its activation.
Biochemical and Physiological Effects
EMPC has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in the levels of pro-inflammatory cytokines. EMPC has also been shown to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.
実験室実験の利点と制限
One of the main advantages of EMPC is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. EMPC has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, the limitations of EMPC include its low solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on EMPC, including:
1. Development of novel derivatives of EMPC with improved solubility and stability.
2. Investigation of the synergistic effects of EMPC with other anti-cancer agents.
3. Evaluation of the efficacy of EMPC in animal models of cancer.
4. Identification of the molecular targets of EMPC and its downstream signaling pathways.
5. Exploration of the potential applications of EMPC in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (EMPC) is a promising chemical compound that has potential applications in cancer therapy. EMPC has been found to have anti-tumor activity by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation. EMPC has several advantages such as its specificity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, its limitations include low solubility and stability. Future research on EMPC should focus on the development of novel derivatives with improved properties and the evaluation of its efficacy in animal models of cancer.
合成法
The synthesis of EMPC involves the reaction of 4-ethylphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
EMPC has been extensively studied for its potential applications in cancer therapy. Several studies have shown that EMPC has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EMPC has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOFCSIYOCKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)



![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)

![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
